molecular formula C13H9BrO3 B471632 1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one CAS No. 51379-41-0

1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one

Cat. No.: B471632
CAS No.: 51379-41-0
M. Wt: 293.11g/mol
InChI Key: FHDMEGWONAAPEK-GQCTYLIASA-N
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Description

1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one (CAS: 1218-22-0) is a chalcone derivative with the molecular formula C₁₅H₁₁BrO₂ and a molecular weight of 303.155 g/mol. Structurally, it features a brominated hydroxyphenyl group at position 1 and a 2-furyl moiety at position 3 of the propenone backbone. This compound is part of a broader class of α,β-unsaturated ketones known for their diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO3/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8,15H/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDMEGWONAAPEK-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a bromo-substituted phenyl ring and a furan moiety, contributing to its potential pharmacological properties.

  • Molecular Formula : C13H9BrO3
  • Molecular Weight : 295.11 g/mol
  • CAS Number : 1627738-14-0

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that 1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one exhibits significant antiproliferative effects against various cancer cell lines.

  • In a study evaluating chalcone derivatives, this compound demonstrated IC50 values ranging from 0.17 to 2.69 µM against chronic lymphocytic leukemia (CLL) cell lines, indicating potent cytotoxicity .
  • The mechanism of action appears to involve the induction of apoptosis and inhibition of tubulin polymerization, similar to known chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial potential of chalcones has also been documented. This compound has shown activity against both Gram-positive and Gram-negative bacteria.

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusStrong1–2
Escherichia coliModerate2–8

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Properties

Chalcones are recognized for their anti-inflammatory effects. Studies indicate that this compound can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

  • Antiproliferative Effects on Cancer Cell Lines :
    • A study focused on the synthesis and evaluation of various chalcone derivatives, including 1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one, reported significant antiproliferative activity in human cancer cell lines with an IC50 value lower than many existing treatments .
    • The compound was tested against MDA-MB-435 melanoma cells, showing a remarkable GI50 value of 0.229 µM, indicating high potency .
  • Mechanistic Insights :
    • The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which is a common pathway for inducing apoptosis .
    • Further studies have indicated that pretreatment with antioxidants like NAC can mitigate the cytotoxic effects, highlighting the role of oxidative stress in its action .

Scientific Research Applications

Anticancer Activity

Numerous studies have documented the anticancer properties of chalcone derivatives, including 1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:

  • Mechanism of Action: The compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.
  • Case Study: A study demonstrated that this chalcone derivative inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics .

Antimicrobial Activity

Chalcone derivatives have also shown promising antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

  • Data Table: Antimicrobial Activity
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table illustrates the varying degrees of effectiveness against different pathogens, indicating its potential for development as an antimicrobial agent .

Applications in Drug Development

The unique structural features of 1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one make it a candidate for further drug development:

  • Potential Uses: Due to its anticancer and antimicrobial properties, this compound could be explored for use in combination therapies or as a lead compound for new drug formulations targeting resistant strains of bacteria or specific cancer types.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Bromine enhances electrophilicity of the α,β-unsaturated system, improving interactions with biological targets .
  • Hydroxy vs. Methoxy : The hydroxyl group in the target compound enables hydrogen bonding, whereas methoxy analogs (e.g., ) prioritize lipophilicity .

Enzyme Inhibition

  • DPP-4 Inhibition : Pyrazoline derivatives synthesized from 1-(2-furyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one (a structural analog) showed moderate DPP-4 inhibition (23–57% at 100 µM). The p-methylsulfonyl-substituted analog exhibited the highest activity (57.44 ± 2.67%), suggesting electron-withdrawing groups enhance binding .
  • Urease Inhibition: Dichlorophenyl-substituted propenones (e.g., 4h, IC₅₀ = 16.13 ± 2.45 µM) outperformed thiourea (IC₅₀ = 21.25 ± 0.15 µM), indicating halogenated aryl groups improve potency .

Antimicrobial Activity

    Preparation Methods

    Traditional Solvent-Based Synthesis

    In a typical procedure, 5-bromo-2-hydroxyacetophenone (1.0 equiv) and 2-furaldehyde (1.2 equiv) are dissolved in ethanol. Aqueous NaOH (10–20%) is added dropwise at 0–5°C to minimize side reactions. After stirring for 12–24 hours, the mixture is acidified to precipitate the crude product, which is recrystallized from ethanol.

    Key Parameters:

    • Temperature: Maintaining 0–5°C prevents retro-aldol reactions.

    • Base Strength: NaOH concentrations >20% risk over-dehydration, forming undesired byproducts.

    • Yield: Reported yields range from 65–78% under optimal conditions.

    Solvent-Free Mechanochemical Synthesis

    Recent advancements employ solvent-free grinding with mixed bases (NaOH/K2CO3) to enhance atom economy. In one protocol, 5-bromo-2-hydroxyacetophenone, 2-furaldehyde, NaOH, and K2CO3 (2:2:2:1 molar ratio) are ground in a ball mill for 40 minutes. The product is washed with distilled water and recrystallized from ethanol, achieving yields up to 89%.

    Advantages Over Traditional Methods:

    • Reaction Time: Reduced from hours to minutes (40 minutes vs. 12–24 hours).

    • Environmental Impact: Eliminates volatile organic solvents, aligning with green chemistry principles.

    Catalytic Systems and Their Impact on Reaction Efficiency

    Catalyst selection profoundly influences reaction kinetics and selectivity.

    Hydroxide-Based Catalysis

    Aqueous NaOH is the most widely used catalyst due to its affordability and high activity. However, its hygroscopic nature complicates isolation in solvent-free systems.

    Mixed Alkali Catalysts

    Combining NaOH with anhydrous K2CO3 (1:1 w/w) improves catalytic efficiency in solvent-free conditions. K2CO3 acts as a desiccant, absorbing water generated during condensation, thereby shifting equilibrium toward product formation. This system achieves near-quantitative conversion in <1 hour.

    Purification and Characterization

    Isolation Techniques

    Crude chalcones are typically isolated via vacuum filtration after acidification. Recrystallization from ethanol or methanol removes unreacted starting materials and oligomeric byproducts.

    Spectroscopic Characterization

    • IR Spectroscopy: Strong C=O stretches at 1640–1610 cm⁻¹ and conjugated C=C bands at 1560–1558 cm⁻¹ confirm the α,β-unsaturated ketone.

    • ¹H NMR: Trans-olefinic protons resonate as doublets at δ 7.3–8.1 ppm (J = 15.2–15.4 Hz). The 5-bromo-2-hydroxyphenyl moiety shows characteristic aromatic peaks at δ 6.9–7.9 ppm.

    Comparative Analysis of Methodologies

    Parameter Solvent-Based Solvent-Free
    Reaction Time12–24 h40 min
    Yield65–78%85–89%
    Solvent ConsumptionHighNone
    Energy InputModerateLow
    Environmental ImpactSignificantMinimal

    Q & A

    Q. What are the optimal synthetic routes for preparing 1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one, and how can reaction conditions be optimized?

    The compound is typically synthesized via Claisen-Schmidt condensation, reacting a substituted acetophenone (e.g., 5-bromo-2-hydroxyacetophenone) with 2-furaldehyde in alkaline conditions. Key parameters include solvent choice (ethanol or methanol), temperature control (60–80°C), and base concentration (e.g., NaOH). Purity can be enhanced by recrystallization using ethanol-water mixtures. Characterization should include melting point analysis and TLC monitoring .

    Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this chalcone derivative?

    • IR Spectroscopy : Look for absorption bands at ~1645 cm⁻¹ (C=O stretch), ~1580–1600 cm⁻¹ (C=C aromatic/alkene), and ~3200–3400 cm⁻¹ (O-H stretch from hydroxyl group) .
    • ¹H NMR : Key signals include a doublet for the α,β-unsaturated ketone (δ ~7.2–7.8 ppm, J = 15–16 Hz), aromatic protons (δ ~6.8–7.6 ppm), and hydroxyl proton (δ ~10–12 ppm, exchangeable with D₂O). The furyl group shows protons at δ ~6.3–7.6 ppm .

    Q. What are the initial steps for crystallographic characterization of this compound?

    • Crystallization : Use slow evaporation in a solvent like ethyl acetate or DCM.
    • Data Collection : Employ single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å).
    • Structure Solution : Use SHELXT for phase determination and SHELXL for refinement. Validate with R-factor (<5%) and check for disorder using PLATON .

    Advanced Research Questions

    Q. How can Hirshfeld surface analysis and intermolecular interactions explain crystal packing behavior?

    Hirshfeld surfaces quantify intermolecular contacts (e.g., H-bonding, π-π stacking). For this chalcone, the hydroxyl group forms O-H···O hydrogen bonds with ketonic oxygen (2.5–2.8 Å), while furyl and bromophenyl groups engage in C-H···π interactions. Crystal packing is further stabilized by van der Waals forces, as shown in studies of analogous brominated chalcones .

    Q. What methodologies are recommended for evaluating biological activity, such as enzyme inhibition?

    • DPP-4 Inhibition Assay : Incubate the compound (100 µM) with DPP-4 enzyme and substrate (e.g., Gly-Pro-AMC) in Tris-HCl buffer (pH 8.0). Measure fluorescence (Ex: 360 nm, Em: 460 nm) and compare inhibition (%) to controls like sitagliptin. Triplicate runs ensure reproducibility .
    • Anti-Leishmanial Activity : Use promastigote cultures treated with varying concentrations (10–100 µM) and assess viability via MTT assay after 72 hours .

    Q. How should researchers resolve contradictions in reported bioactivity or synthetic yields?

    • Reproducibility Checks : Verify reaction conditions (solvent purity, inert atmosphere) and biological assay protocols (cell line viability, enzyme batch consistency).
    • Data Normalization : Use internal standards (e.g., β-galactosidase in enzymatic assays) to control for variability. Cross-validate crystallographic data with DFT calculations to address structural discrepancies .

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